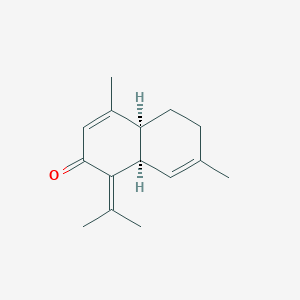

Comosone II

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C15H20O |

|---|---|

Molekulargewicht |

216.32 g/mol |

IUPAC-Name |

(4aS,8aR)-4,7-dimethyl-1-propan-2-ylidene-4a,5,6,8a-tetrahydronaphthalen-2-one |

InChI |

InChI=1S/C15H20O/c1-9(2)15-13-7-10(3)5-6-12(13)11(4)8-14(15)16/h7-8,12-13H,5-6H2,1-4H3/t12-,13-/m1/s1 |

InChI-Schlüssel |

WFCQRHPAVQIDTH-CHWSQXEVSA-N |

Isomerische SMILES |

CC1=C[C@@H]2[C@H](CC1)C(=CC(=O)C2=C(C)C)C |

Kanonische SMILES |

CC1=CC2C(CC1)C(=CC(=O)C2=C(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pivotal Role of Condensin II in Mitotic Chromosome Architecture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitotic chromosome condensation is a hallmark of cell division, ensuring the faithful segregation of the genome. This complex process is orchestrated by the concerted action of two condensin complexes, condensin I and II. While both are essential, they perform distinct, non-redundant functions. This technical guide provides a comprehensive overview of the function of condensin II in mitosis, with a focus on its molecular mechanisms, regulation, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical mitotic regulator.

Core Functions of Condensin II in Mitosis

Condensin II is a pentameric protein complex that plays a foundational role in shaping the morphology of mitotic chromosomes. Its primary functions are temporally and spatially distinct from those of its counterpart, condensin I.

1.1. Early Prophase Chromosome Condensation: Condensin II is localized to the nucleus during interphase and becomes active in early prophase, prior to the breakdown of the nuclear envelope. It is responsible for the initial stages of chromosome condensation, transforming diffuse chromatin into visible, albeit elongated, threads. This early action is crucial for establishing a primary chromosome axis.

1.2. Establishing a Rigid Chromosomal Scaffold: A key function of condensin II is to establish a rigid axial scaffold along the length of each sister chromatid. This scaffold provides structural integrity to the chromosomes, enabling them to withstand the pulling forces exerted by the mitotic spindle during segregation. Depletion of condensin II results in chromosomes that are overly flexible and prone to stretching, leading to segregation errors.

1.3. Formation of Large Chromatin Loops: Mechanistically, condensin II is proposed to function as a DNA loop-extruding factor. It anchors DNA and actively extrudes it to form large chromatin loops. This process of loop extrusion is a fundamental mechanism for compacting the linear genome into the condensed structure of mitotic chromosomes. Quantitative imaging studies suggest that condensin II forms initial loops with a maximum size of approximately 450 kb.

1.4. Sister Chromatid Resolution: Condensin II also contributes to the resolution of sister chromatids, the process by which the two replicated DNA molecules are untangled from each other. This function is particularly important for ensuring that sister chromatids can be efficiently separated during anaphase.

Quantitative Data on Condensin II Function

The study of condensin II has yielded valuable quantitative data that illuminate its abundance, dynamics, and impact on chromosome architecture.

| Parameter | Value | Cell Type | Reference |

| Number of Condensin II Complexes per Mitotic Cell | ~35,000 | Human HK cells | |

| Chromosomal Association Dynamics | Stably bound throughout mitosis | Human HK cells | |

| Maximum Size of Condensin II-mediated DNA Loops | ~450 kb | Human HK cells | |

| Mitotic Progression (NEBD to Anaphase) in Control Cells | 27 ± 12 minutes | HeLa H2B-EGFP | |

| Mitotic Progression (NEBD to Anaphase) in CAP-D3 (Condensin II) Depleted Cells | 32 ± 9 minutes | HeLa H2B-EGFP | |

| Biophysical Properties (Yeast Condensin) | |||

| Loop Extrusion Rate | ~600 bp/s | Yeast | |

| ATPase Rate | ~2 ATP/s | Yeast | |

| Average Extrusion Step Size (at low force) | ~200 bp | Yeast | |

| Occasional Large Step Size | >500 bp | Yeast |

Signaling Pathways Regulating Condensin II

The activity of condensin II is tightly regulated during the cell cycle, primarily through phosphorylation by key mitotic kinases. The Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1) signaling pathway is central to this regulation.

As depicted in Figure 1, the activation of condensin II is a multi-step process. Cdk1 initiates the process by phosphorylating the CAP-D3 subunit on Thr1415. This initial phosphorylation event serves as a priming step, creating a docking site for Plk1. Plk1 is then recruited to the chromosome axes where it binds to the phosphorylated CAP-D3 and proceeds to hyperphosphorylate the condensin II complex, leading to its full activation. Additionally, Plk1 phosphorylates the CAP-H2 subunit at Ser288, which is crucial for the accumulation and stability of CAP-H2, thereby promoting proper chromosome condensation in prophase.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of condensin II. Below are detailed methodologies for key experiments.

4.1. RNA Interference (RNAi)-mediated Depletion of Condensin II

This protocol is used to specifically reduce the expression of condensin II subunits in cultured cells, allowing for the study of the resulting phenotypes.

-

Cell Line: HeLa cells are commonly used.

-

siRNA: Pools of 3-5 target-specific 19-25 nucleotide siRNAs targeting condensin II-specific subunits such as NCAPD3 (hCAP-D3) or NCAPH2 (hCAP-H2) are recommended for higher efficiency. Commercially available, validated siRNAs are preferred (e.g., from Santa Cruz Biotechnology).

-

Transfection Reagent: Use a commercially available lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).

-

Protocol:

-

Day 1: Seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency on the day of transfection.

-

Day 2 (First Transfection):

-

For each well, dilute 20-50 nM of siRNA into 100 µl of serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µl of serum-free medium.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complex to the cells.

-

-

Day 3 (Second Transfection): Repeat the transfection as described in step 2. A double transfection ensures a more complete knockdown.

-

Day 4/5 (Analysis): Harvest the cells 24-48 hours after the second transfection. Protein depletion can be confirmed by immunoblotting. Phenotypic analysis can be performed using immunofluorescence or live-cell imaging.

-

4.2. Immunofluorescence Staining of Condensin II

This protocol allows for the visualization of the subcellular localization of condensin II in fixed cells.

-

Antibodies: Use specific primary antibodies against condensin II subunits (e.g., anti-hCAP-H2, anti-hCAP-D3). Recommended starting dilutions are 1:500 for immunocytochemistry. Note that some commercial antibodies may show cross-reactivity.

-

Fixation: Two common methods are used:

-

Post-extraction Fixation: Fix cells with 2% formaldehyde in PBS for 15 minutes, then permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.

-

Pre-extraction Fixation: Permeabilize cells with 0.1% Triton X-100 in a cytoskeleton-preserving buffer for 2 minutes, then fix with 2% formaldehyde. This method is often preferred for visualizing chromosome-associated proteins.

-

-

Protocol (Pre-extraction):

-

Grow cells on coverslips.

-

Rinse briefly with PBS.

-

Permeabilize with 0.1% Triton X-100 in XBE2 buffer (10 mM HEPES pH 7.7, 100 mM KCl, 2 mM MgCl2, 5 mM EGTA) for 2 minutes at room temperature.

-

Fix with 2% formaldehyde in XBE2 for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain DNA with DAPI (1 µg/ml) for 5 minutes.

-

Mount the coverslip on a slide with an anti-fade mounting medium.

-

Visualize using a fluorescence or confocal microscope.

-

4.3. In Vitro Chromosome Condensation Assay using Xenopus Egg Extracts

This cell-free system recapitulates mitotic events, including chromosome condensation, in a test tube.

-

Materials:

-

Cytostatic factor (CSF)-arrested Xenopus laevis egg extracts.

-

Demembranated sperm nuclei.

-

Energy mix (ATP, GTP, creatine phosphate).

-

DNA stain (e.g., DAPI).

-

-

Protocol:

-

Thaw the CSF-arrested egg extract on ice.

-

Supplement the extract with an energy mix.

-

Add demembranated sperm nuclei to the extract (e.g., 1000 nuclei/µl).

-

Incubate the reaction at room temperature (20-22°C) for 60-90 minutes to allow for chromosome condensation.

-

To visualize the chromosomes, fix an aliquot of the reaction mixture with a formaldehyde-containing buffer.

-

Stain the DNA with DAPI.

-

The condensed chromosomes can be visualized by fluorescence microscopy.

-

To study the specific role of condensin II, the extract can be immunodepleted of condensin II before the addition of sperm nuclei. Recombinant wild-type or mutant condensin II can then be added back to the depleted extract to assess their function.

-

Conclusion

Condensin II is a master regulator of mitotic chromosome structure, acting early in prophase to establish a rigid scaffold that is essential for the proper condensation and segregation of the genome. Its activity is finely tuned by a phosphorylation cascade involving the key mitotic kinases Cdk1 and Plk1. The distinct functions of condensin II, as elucidated by a combination of genetic, biochemical, and advanced imaging techniques, underscore its importance in maintaining genomic stability during cell division. A thorough understanding of the molecular mechanisms governing condensin II function is not only fundamental to our knowledge of mitosis but also holds potential for the development of novel therapeutic strategies targeting cell proliferation in diseases such as cancer.

The Pivotal Role of Condensin II in Meiotic Chromosome Segregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Meiosis, the specialized cell division that produces haploid gametes, relies on a series of intricate and highly regulated chromosomal events to ensure the faithful segregation of homologous chromosomes in meiosis I and sister chromatids in meiosis II. Central to this process is the dramatic restructuring of chromosomes, a task orchestrated by the condensin protein complexes. Among these, condensin II has emerged as a critical player with distinct and indispensable functions in constructing and segregating meiotic chromosomes. This guide provides a comprehensive overview of the role of condensin II in meiotic chromosome segregation, detailing its molecular functions, regulation, and the experimental methodologies used to elucidate its mechanisms.

Core Functions of Condensin II in Meiosis

Condensin II is a five-subunit protein complex, comprising two core Structural Maintenance of Chromosomes (SMC) proteins (SMC2 and SMC4) and three non-SMC regulatory subunits (NCAPH2, NCAPG2, and NCAPD3).[1][2] Unlike condensin I, which is primarily cytoplasmic until nuclear envelope breakdown, condensin II is localized within the nucleus during prophase I.[3][4] This distinct localization allows it to initiate the earliest steps of chromosome condensation.[3]

1.1. Prophase I: Establishing Bivalent Architecture

During prophase I of meiosis, homologous chromosomes pair and undergo recombination, forming a structure known as a bivalent. Condensin II plays a crucial role in shaping these bivalents. In mouse oocytes, following germinal vesicle breakdown (GVBD), condensin II associates with chromosomes and becomes concentrated along the chromatid axes by metaphase I.[4] This axial organization is fundamental for resolving sister chromatid axes and establishing the characteristic cruciform structure of bivalents, which is essential for proper segregation.[4][5] In the absence of functional condensin II, chromosomes fail to condense and individualize correctly, leading to severe defects in bivalent morphology.[4][5]

1.2. Meiosis I Segregation: Ensuring Homolog Separation

The primary function of condensin II in meiosis I is to provide the structural rigidity necessary for the proper segregation of homologous chromosomes. By compacting chromosomes, condensin II helps to resolve any lingering linkages between homologous chromosomes that are not mediated by cohesin.[5] This resolution is critical for preventing the formation of chromatin bridges during anaphase I.[5] Studies in C. elegans have shown that depletion of condensin II subunits leads to prominent DNA bridges between separating chromosomes in anaphase I.[5] Furthermore, condensin II's role in structuring the chromosome axis is thought to contribute to the monopolar attachment of sister kinetochores to the spindle, a key feature of meiosis I.[3][4]

1.3. Meiosis II Segregation: A More Pronounced Requirement

While essential in meiosis I, the requirement for condensin II appears to be even more critical for the segregation of sister chromatids in meiosis II.[5] In several model organisms, the chromosome segregation defects observed upon condensin II depletion are more severe in meiosis II than in meiosis I.[5] This suggests that the structural integrity imparted by condensin II is paramount when sister chromatids, rather than homologous chromosomes, are being pulled to opposite poles. The absence of proper condensation leads to an inability to resolve sister chromatids effectively, resulting in catastrophic segregation errors and aneuploidy.[5]

Quantitative Data on Condensin II Function

The effects of condensin II depletion on meiotic chromosome structure and segregation have been quantitatively assessed in various studies. The following tables summarize key findings.

| Organism | Condensin II Subunit Depleted | Phenotype | Quantitative Observation | Reference |

| C. elegans | HCP-6 (NCAPH2 homolog) | Anaphase I & II Chromatin Bridging | Prominent DNA bridges observed in all observed zygotes (n=15). | [5] |

| C. elegans | HCP-6 (NCAPH2 homolog) | Severity of Chromatin Bridging | Anaphase I bridges were consistently less severe than in Anaphase II (n=9). | [5] |

| Chicken DT40 Cells (Mitosis) | CAP-D3 (NCAPD3) | Chromosome Morphology | Chromosomes are thinner and longer axially. | |

| Chicken DT40 Cells (Mitosis) | CAP-H (NCAPH) | Chromosome Morphology | Chromosomes are wider laterally and shorter axially. |

Note: Quantitative meiotic data is often presented descriptively in the literature. The table reflects available quantitative and qualitative observations.

Molecular Regulation and Signaling Pathways

The activity of condensin II is tightly regulated throughout the cell cycle, primarily through post-translational modifications. Cyclin-dependent kinase 1 (Cdk1) is a key regulator, phosphorylating condensin II subunits, which is thought to release a self-suppression mechanism and activate the complex upon entry into M-phase.

Specifically, the C-terminal region of the NCAPD3 subunit acts as a modulator that is phosphorylated by Cdk1. In its basal state, an interaction between the NCAPD3 and NCAPG2 subunits keeps the complex in a "locked" or suppressed state. Mitotic phosphorylation of the NCAPD3 C-terminus relaxes this interaction, thereby activating condensin II's chromosome structuring functions.

Interplay with Condensin I and Cohesin

The proper architecture of meiotic chromosomes is not solely the work of condensin II but results from a complex interplay with condensin I and the cohesin complex.

-

Condensin I: While condensin II establishes the initial axial structure, condensin I, which localizes primarily to the centromeric regions in metaphase I, plays a complementary role.[4] It is thought to be particularly important for structuring the centromere to ensure the monopolar attachment of sister kinetochores.[3] After anaphase I, condensin I begins to associate more broadly with the chromosome arms, reinforcing their structure for meiosis II.[3][4]

-

Cohesin: Cohesin is responsible for holding sister chromatids together. Condensin II's function in resolving sister chromatid axes acts in opposition to cohesin's tethering function. This dynamic tension is crucial. Condensin II promotes the formation of a rigid longitudinal axis, while cohesin maintains the link between the two sister chromatids emanating from this axis.

Key Experimental Protocols

The study of condensin II in meiosis relies on a combination of molecular biology, cell biology, and advanced imaging techniques.

5.1. Immunofluorescence Staining of Meiotic Chromosomes

This protocol is used to visualize the localization of condensin II subunits on chromosomes in oocytes.

-

Oocyte Collection and Culture: Fully grown germinal vesicle (GV)-stage oocytes are collected from ovaries and cultured in vitro to the desired meiotic stage (e.g., Metaphase I, Metaphase II).

-

Fixation: Oocytes are fixed, typically with paraformaldehyde, to preserve cellular structures.

-

Permeabilization: The cell membrane is permeabilized (e.g., with Triton X-100) to allow antibody entry.

-

Antibody Staining: Oocytes are incubated with a primary antibody specific to a condensin II subunit (e.g., anti-NCAPD3). This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

DNA Counterstaining: Chromosomes are stained with a DNA dye such as DAPI or Hoechst.

-

Microscopy: Oocytes are mounted on slides and imaged using confocal or super-resolution microscopy.

5.2. Antibody Microinjection for Functional Disruption

To assess the function of condensin II, specific antibodies can be injected into live oocytes to block the protein's activity.

-

Antibody Preparation: Purified antibodies against a target condensin subunit (e.g., SMC2, common to both condensins) are prepared at a high concentration.[4]

-

Microinjection: Using a micromanipulator and injection needle, the antibody is injected into the cytoplasm or nucleus of a GV-stage oocyte.

-

In Vitro Culture: The injected oocyte is cultured to allow it to progress through meiosis.

-

Phenotypic Analysis: The oocytes are then fixed and stained (as in the immunofluorescence protocol) or observed via live-cell imaging to assess for defects in chromosome condensation, alignment, and segregation.[4]

Implications for Disease and Drug Development

Errors in meiotic chromosome segregation are a leading cause of aneuploidy, which is associated with miscarriages and congenital disorders such as Down syndrome. Given the fundamental role of condensin II in ensuring the fidelity of this process, its dysfunction is a direct contributor to aneuploidy. Understanding the precise mechanisms of condensin II regulation and function opens potential avenues for therapeutic intervention. For instance, modulating condensin II activity could be explored in the context of fertility treatments or as a target in cancers characterized by chromosomal instability, although such applications remain highly speculative and would require extensive research into the specific roles of condensin II in somatic versus germline cells.

Conclusion

Condensin II is an indispensable architect of meiotic chromosomes. Its early action within the prophase I nucleus establishes the foundational axial structure of chromosomes, a role that is critical for the resolution of sister chromatids and the formation of stable bivalents. This structural function is paramount for the accurate segregation of homologous chromosomes in meiosis I and is even more crucial for the separation of sister chromatids in meiosis II. Through a complex interplay with cohesin and condensin I, and under the tight regulation of cell cycle kinases, condensin II ensures the profound chromosomal remodeling that is the hallmark of meiosis, thereby safeguarding the integrity of the genome as it is passed to the next generation.

References

- 1. genecards.org [genecards.org]

- 2. NCAPH2 - Wikipedia [en.wikipedia.org]

- 3. Roles of Cohesin and Condensin in Chromosome Dynamics During Mammalian Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Condensins I and II are essential for construction of bivalent chromosomes in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Condensin restructures chromosomes in preparation for meiotic divisions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core of the Human Condensin II Complex

Introduction

The human condensin II complex is a crucial molecular machine essential for the proper condensation and segregation of chromosomes during cell division. As one of two condensin complexes in vertebrates, condensin II plays a distinct and vital role in establishing the foundational architecture of mitotic chromosomes.[1][2] Its precise regulation and function are of significant interest to researchers in cell biology, oncology, and drug development, as defects in condensin II activity can lead to genomic instability, a hallmark of cancer. This guide provides a detailed overview of the structure, subunits, and regulation of the human condensin II complex, along with key experimental protocols for its study.

Core Structure and Subunits

The human condensin II complex is a pentameric assembly with a total molecular mass of approximately 650-700 kDa.[3] It is composed of five distinct subunits: two core Structural Maintenance of Chromosomes (SMC) proteins, SMC2 and SMC4, and three non-SMC regulatory subunits, NCAPH2, NCAPD3, and NCAPG2.[1][4]

The SMC2 and SMC4 proteins form a heterodimeric core, each possessing a long coiled-coil region, a hinge domain for dimerization, and an ATPase head domain.[1][5] This core structure is shared with the condensin I complex. The specificity of the condensin II complex is conferred by its unique set of non-SMC subunits.[1][2] NCAPH2, a kleisin-family protein, is believed to bridge the two SMC head domains, thereby closing the proteinaceous ring. NCAPD3 and NCAPG2 are HEAT-repeat-containing subunits that play regulatory roles.[1]

Quantitative Data

Precise quantitative data is fundamental for understanding the cellular dynamics and stoichiometry of the condensin II complex. The following tables summarize the available quantitative information for the subunits of the human condensin II complex.

| Subunit | Alternative Names | Molecular Weight (kDa) |

| SMC2 | CAP-E | ~134 |

| SMC4 | CAP-C | ~150 |

| NCAPH2 | CAP-H2, Kleisin-β | 80.1 |

| NCAPD3 | CAP-D3 | ~160 |

| NCAPG2 | CAP-G2 | 131.0 |

| Subunit | Whole Cell Copy Number (Mitosis) | Chromosome-Bound Copy Number (Metaphase) |

| SMC4 (Total Condensin) | ~780,000 | ~250,000 |

| NCAPH2 | Not specified | ~35,000 |

| NCAPD3 | ~115,000 | ~70,000 |

Note: The copy numbers are estimations from studies using genome-edited human HeLa cells and may vary between cell types and cell cycle stages. The number of condensin II holocomplexes on anaphase chromosomes is estimated to be around 35,000, based on the limiting kleisin subunit, NCAPH2.[6]

Regulation of Condensin II Activity

The activity of the condensin II complex is tightly regulated throughout the cell cycle, primarily through post-translational modifications, most notably phosphorylation. Key mitotic kinases, Cyclin-dependent kinase 1 (Cdk1) and Polo-like kinase 1 (Plk1), are central to this regulatory network.

In prophase, Cdk1 initiates the activation of condensin II by phosphorylating the NCAPD3 subunit at Threonine 1415 (T1415). This initial phosphorylation event serves as a priming step, creating a docking site for Plk1. Plk1 then binds to the phosphorylated NCAPD3 and proceeds to hyperphosphorylate other subunits of the condensin II complex, including NCAPG2 and NCAPH2. Specifically, Plk1 has been shown to phosphorylate NCAPH2 at Serine 288 (S288), which is crucial for the stability and accumulation of NCAPH2 during prophase. This cascade of phosphorylation events is thought to induce a conformational change in the condensin II complex, leading to its full activation and subsequent ability to condense chromatin.

Caption: Regulation of human condensin II activity by mitotic kinases.

Experimental Protocols

Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

This protocol is designed to identify proteins that interact with the human condensin II complex in a cellular context.

1. Cell Lysis and Protein Extraction:

- Culture human cells (e.g., HeLa or HEK293T) to ~80-90% confluency.

- Wash cells twice with ice-cold phosphate-buffered saline (PBS).

- Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell monolayer.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate on a rotator for 30 minutes at 4°C.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Transfer the supernatant (protein lysate) to a new pre-chilled tube.

- Determine protein concentration using a BCA assay.

2. Immunoprecipitation:

- Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

- Remove the beads using a magnetic stand.

- To the pre-cleared lysate, add a primary antibody targeting a condensin II subunit (e.g., anti-NCAPH2 or anti-NCAPD3). As a negative control, use a corresponding isotype control IgG.

- Incubate overnight at 4°C on a rotator.

- Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

- Wash the beads three times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).

- Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or by boiling in SDS-PAGE sample buffer).

3. Mass Spectrometry Analysis:

- Perform in-solution or in-gel digestion of the eluted proteins with trypsin.

- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Identify the proteins using a database search algorithm (e.g., Mascot or Sequest) against a human protein database.

- Filter the results to identify specific interaction partners that are present in the condensin II IP but absent or significantly reduced in the IgG control.

start [label="Human Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

lysis [label="Cell Lysis and\nProtein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

preclear [label="Pre-clearing with\nProtein A/G Beads", fillcolor="#4285F4", fontcolor="#FFFFFF"];

ip [label="Immunoprecipitation\n(anti-Condensin II Ab)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

control_ip [label="Control IP\n(Isotype IgG)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

wash [label="Wash Beads", fillcolor="#FBBC05", fontcolor="#202124"];

elution [label="Elution of\nProtein Complexes", fillcolor="#FBBC05", fontcolor="#202124"];

digestion [label="Tryptic Digestion", fillcolor="#34A853", fontcolor="#FFFFFF"];

lcms [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

analysis [label="Data Analysis and\nProtein Identification", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

end [label="Identification of\nInteraction Partners", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> lysis;

lysis -> preclear;

preclear -> ip;

preclear -> control_ip;

ip -> wash;

control_ip -> wash;

wash -> elution;

elution -> digestion;

digestion -> lcms;

lcms -> analysis;

analysis -> end;

}

Caption: Experimental workflow for Co-IP-MS of the condensin II complex.

Fluorescence Correlation Spectroscopy (FCS)-calibrated Live-Cell Imaging

This advanced imaging technique allows for the quantification of protein concentration, diffusion dynamics, and stoichiometry of the condensin II complex in living cells.

1. Cell Line Generation:

- Generate a stable human cell line (e.g., HeLa) where an endogenous condensin II subunit (e.g., NCAPH2 or NCAPD3) is tagged with a fluorescent protein (e.g., mEGFP) using CRISPR/Cas9-mediated genome editing.

- Verify the correct integration and expression of the tagged protein by PCR, sequencing, and Western blotting.

2. FCS Instrument Calibration:

- Calibrate the confocal microscope for FCS measurements. This involves determining the effective confocal volume using a solution of a fluorescent dye with a known diffusion coefficient (e.g., Alexa Fluor 488).

3. Live-Cell Imaging and FCS Data Acquisition:

- Plate the engineered cells on glass-bottom dishes suitable for high-resolution microscopy.

- Mount the dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO2).

- Acquire time-lapse 3D images of the cells progressing through mitosis to determine the subcellular localization of the tagged condensin II subunit.

- Perform FCS measurements at specific locations within the cell (e.g., cytoplasm, nucleus/chromatin) at different mitotic stages. For each measurement, record the fluorescence intensity fluctuations over a period of time (typically 10-30 seconds).

4. Data Analysis:

- Calculate the autocorrelation function (ACF) from the recorded fluorescence intensity fluctuations for each FCS measurement.

- Fit the ACF with an appropriate diffusion model to extract parameters such as the number of fluorescent particles in the confocal volume (N) and their diffusion time (τD).

- From the calibrated confocal volume and the measured N, calculate the absolute concentration of the tagged condensin II subunit.

- Analyze the diffusion time to infer the mobility and potential complex formation of the condensin II subunit.

- Integrate the concentration data with the 3D images to generate quantitative maps of the subcellular distribution and copy number of the condensin II complex throughout mitosis.[6]

References

- 1. embopress.org [embopress.org]

- 2. Reconstitution and subunit geometry of human condensin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condensin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Human Condensin I and II Drive Extensive ATP-Dependent Compaction of Nucleosome-Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A quantitative map of human Condensins provides new insights into mitotic chromosome architecture - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Chromosomes: An In-depth Technical Guide to the Mechanism of Action of Condensin II

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the molecular mechanisms of condensin II, a key protein complex responsible for the intricate process of chromosome condensation. This guide provides a detailed examination of the core functions, regulatory pathways, and structural organization of condensin II, supported by quantitative data, detailed experimental protocols, and novel visualizations of its complex signaling and operational workflows.

Executive Summary

Condensin II is a crucial molecular machine essential for the proper packaging and segregation of chromosomes during cell division. Its role extends beyond mitosis, influencing interphase chromosome organization and gene expression. This guide elucidates the ATP-dependent motor functions of condensin II, which drives the extrusion of DNA loops, a fundamental process in chromosome compaction. We present a synthesis of current research, including quantitative data on its activity, detailed methodologies for its study, and visual representations of its regulatory and functional pathways to provide a thorough understanding of its mechanism of action.

Core Mechanism of Action: DNA Loop Extrusion

The primary mechanism by which condensin II compacts chromatin is through ATP-dependent DNA loop extrusion.[1][2][3] This process involves the binding of the condensin II complex to a DNA strand and the subsequent reeling in of DNA from one side, forming an expanding loop.[2] This motor activity is fueled by the hydrolysis of ATP by the SMC2 and SMC4 subunits.[4][5]

Condensin II works in concert with its counterpart, condensin I, to achieve the hierarchical organization of mitotic chromosomes.[6][7] Condensin II is predominantly nuclear throughout the cell cycle and is responsible for forming large initial chromatin loops, establishing the longitudinal axis of the chromosome.[3][6][8] Following nuclear envelope breakdown, condensin I, which is cytoplasmic during interphase, gains access to the chromosomes and forms smaller, nested loops within the larger loops established by condensin II.[3][6][7] This sequential and cooperative action results in the highly compacted structure of metaphase chromosomes.[6][7]

Quantitative Data on Condensin II Function

The activity and abundance of condensin II have been quantified through various experimental approaches, providing key insights into its in vivo function.

| Parameter | Organism/System | Value | Reference |

| Abundance | |||

| Number of Condensin II holocomplexes per replicated human genome (anaphase) | Human (HeLa cells) | ~35,000 | [6][8] |

| Number of CAP-D3 (Condensin II specific subunit) molecules per replicated human genome (mitosis) | Human (HeLa cells) | ~70,000 | [6][8] |

| Loop Extrusion | |||

| Maximum loop size mediated by Condensin II | Human | ~450 kb | [6][8] |

| Loop extrusion speed | Human Condensin II | ~182 bp/s | [4] |

| Yeast Condensin | up to 1,500 bp/s | [2] | |

| Stall force | Xenopus egg extracts (metaphase) | ~0.18 pN | [1] |

| ATPase Activity | |||

| ATP hydrolysis rate (in the presence of DNA) | Human Condensin II | 3.8-fold stimulation by dsDNA | [4] |

| Yeast Condensin | ~2 molecules/second | [2] | |

| DNA Binding | |||

| DNA binding affinity (KD) | Human Condensin II | 1.2 ± 0.1 µM | [4] |

Signaling and Regulatory Pathways

The activity of condensin II is tightly regulated throughout the cell cycle, primarily through post-translational modifications. Cyclin-dependent kinases (CDKs) are key regulators, with their activity ensuring that chromosome condensation is initiated at the correct time.

Experimental Protocols

In Vitro Chromosome Condensation Assay using Xenopus Egg Extracts

This assay reconstitutes chromosome condensation in a cell-free system, allowing for the detailed study of the roles of specific proteins like condensin II.

Workflow:

Detailed Methodology:

-

Prepare CSF-arrested Xenopus Egg Extract: Prepare cytostatic factor (CSF)-arrested extracts from unfertilized Xenopus laevis eggs as previously described.[9][10] These extracts are naturally arrested in metaphase of meiosis II and contain all the necessary factors for chromosome condensation.

-

Prepare Demembranated Sperm Nuclei: Prepare demembranated sperm nuclei from male Xenopus laevis frogs.[9]

-

Incubation: Thaw the CSF extract and supplement it with an energy mix.[9] Add the sperm nuclei to a final concentration of <3000 nuclei/μL and incubate at 19–21°C for 90–120 minutes to allow for chromosome condensation.[9]

-

Fixation and Staining: Take aliquots of the reaction and fix them. For immunofluorescence, spin the chromosomes down onto coverslips, fix, and then permeabilize.[11] Stain the chromosomes with a DNA dye like DAPI and with specific antibodies against condensin subunits (e.g., anti-SMC2) to visualize their localization.[11]

-

Microscopy: Observe the condensed chromosomes using fluorescence microscopy.

Single-Molecule Imaging of Condensin II using DNA Curtains

This technique allows for the direct visualization of the motor activity of individual condensin II complexes on DNA molecules.

Workflow:

Detailed Methodology:

-

Flow Cell Assembly: Construct a microfluidic flow cell.[12]

-

Lipid Bilayer Formation: Inject liposomes into the flow cell to form a supported lipid bilayer containing biotinylated lipids.

-

Streptavidin Coating: Inject streptavidin, which will bind to the biotinylated lipids.

-

DNA Tethering: Inject biotinylated DNA (e.g., λ-phage DNA), which will attach to the streptavidin.

-

DNA Curtain Formation: Apply a continuous buffer flow to extend and align the DNA molecules, forming "DNA curtains."[12]

-

Protein Injection and Imaging: Inject purified, fluorescently labeled condensin II complexes along with ATP into the flow cell.[12] Visualize the binding and movement of condensin II on the DNA in real-time using Total Internal Reflection Fluorescence (TIRF) microscopy.[12]

Chromosome Conformation Capture (Hi-C)

Hi-C is a powerful technique to study the three-dimensional organization of the genome and can be used to map the long-range interactions mediated by condensin II.

Detailed Methodology:

-

Cell Cross-linking: Cross-link cells (e.g., Drosophila BG3 cells) with formaldehyde to fix protein-DNA interactions.

-

Chromatin Digestion: Lyse the cells and digest the chromatin with a restriction enzyme.

-

Ligation: Fill in the overhangs and mark them with biotin. Ligate the free DNA ends in a dilute solution to favor ligation between cross-linked fragments.

-

DNA Purification and Shear: Reverse the cross-links and purify the DNA. Shear the DNA to a smaller size.

-

Biotin Pull-down: Pull down the biotinylated ligation junctions.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform paired-end sequencing.

-

Data Analysis: Map the paired-end reads to the reference genome to generate a genome-wide contact map. Analyze changes in long-range interactions upon depletion or overexpression of condensin II subunits.

Conclusion

Condensin II is a fundamental architect of chromosome structure, operating through an intricate, ATP-dependent loop extrusion mechanism. Its sequential and cooperative action with condensin I ensures the faithful compaction and segregation of our genetic material. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers to further unravel the complexities of chromosome biology and to explore potential therapeutic interventions targeting the processes of cell division and genome organization.

References

- 1. Cohesin and condensin extrude DNA loops in a cell cycle-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Real-time imaging of DNA loop extrusion by condensin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condensin complexes: understanding loop extrusion one conformational change at a time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Condensin I and II Drive Extensive ATP-Dependent Compaction of Nucleosome-Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. A quantitative map of human Condensins provides new insights into mitotic chromosome architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular dissection of condensin II-mediated chromosome assembly using in vitro assays | eLife [elifesciences.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Chromosome cohesion and condensation in Xenopus egg extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. buenoscience.org [buenoscience.org]

- 11. Condensin II plays an essential role in reversible assembly of mitotic chromosomes in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single Molecule Imaging of DNA–Protein Interactions Using DNA Curtains - PMC [pmc.ncbi.nlm.nih.gov]

Condensin II Localization During the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dynamic localization of the condensin II complex throughout the cell cycle. It details the regulatory mechanisms governing its subcellular distribution, summarizes key quantitative data, and provides protocols for cornerstone experimental techniques.

Introduction to Condensin II

The faithful segregation of the genome during cell division requires the dramatic compaction of chromatin into discrete, manageable structures known as mitotic chromosomes. This process is driven by two related multi-subunit protein complexes, condensin I and condensin II. Both complexes share a core heterodimer of SMC2 and SMC4 proteins but differ in their non-SMC regulatory subunits. Condensin I is composed of CAP-D2, CAP-G, and CAP-H, while condensin II contains CAP-D3, CAP-G2, and CAP-H2. This difference in subunit composition dictates their distinct roles and spatiotemporal regulation during the cell cycle.[1][2]

Condensin II plays a foundational role in chromosome architecture, initiating the early stages of chromosome condensation within the nucleus during prophase and maintaining chromosome structure throughout mitosis.[3][4] Its activity is not limited to mitosis; during interphase, condensin II is crucial for organizing chromatin, maintaining nuclear architecture, and establishing chromosome territories.[1][2][5] Understanding the precise localization of condensin II is therefore critical to deciphering its multifaceted functions in genome organization and stability.

Cell Cycle-Dependent Localization of Condensin II

The subcellular location of condensin II is tightly regulated and changes dramatically as the cell progresses through its division cycle. Unlike condensin I, which is cytoplasmic during interphase, condensin II is predominantly nuclear, allowing it to access chromatin before the breakdown of the nuclear envelope.[4][6]

-

Interphase (G1, S, G2): During interphase, condensin II is localized to the nucleus.[1] It associates with chromatin and contributes to the overall organization of the interphase genome and the establishment of chromosome territories.[2] This nuclear residency is a key feature that distinguishes it from condensin I.[1]

-

Prophase: As cells enter mitosis, condensin II remains in the nucleus and begins to play a crucial role in the initial stages of chromosome condensation.[3][7] It drives the axial shortening of chromosomes, preparing them for segregation.[5]

-

Prometaphase to Anaphase: Following the breakdown of the nuclear envelope (NEBD), condensin II is found tightly associated with the longitudinal axis of sister chromatids.[6][8] During these stages, it works in concert with condensin I, which gains access to the chromosomes after NEBD, to achieve the fully compacted state of metaphase chromosomes.[7] The two complexes are arranged into a unique geometry at the centromere, with condensin II being enriched near the inner kinetochore plate.[3]

-

Telophase: In telophase, as the nuclear envelope reforms, condensin II is more stably retained on the decondensing chromosomes compared to condensin I.[7] It is eventually incorporated into the newly formed daughter nuclei.

The following diagram illustrates the dynamic localization of condensin II throughout the cell cycle.

Caption: Cell cycle-dependent localization of the condensin II complex.

Regulation of Condensin II Localization and Activity

The precise control of condensin II's localization and its chromosome-shaping activity is primarily achieved through post-translational modifications, particularly phosphorylation by mitotic kinases.

The master regulator of mitotic entry, Cyclin-dependent kinase 1 (Cdk1) , in complex with Cyclin B, is a key kinase that phosphorylates multiple subunits of the condensin II complex.[9] This phosphorylation is essential for triggering condensin II's activity at the onset of mitosis. Specifically, Cdk1-mediated phosphorylation of the CAP-D3 subunit is required for the initial phase of chromosome condensation in prophase.[9] This modification is thought to release an intramolecular self-suppression mechanism, thereby activating the complex.

Other kinases, such as Polo-like kinase 1 (Plk1) and Mps1 , also contribute to the regulation of condensin II.[1] Plk1 binds to the condensin II complex and its activity is required for full mitotic phosphorylation of the complex.[9] Mps1-mediated phosphorylation of CAP-H2 has also been shown to be important for the chromosomal localization of condensin II.[1] The activity of these kinases is counteracted by phosphatases like PP2A , which dephosphorylate condensin II subunits, leading to its inactivation and dissociation from chromosomes during mitotic exit.[1]

The following diagram outlines the key signaling events that regulate condensin II activity.

Caption: Signaling pathways regulating condensin II activity and localization.

Quantitative Analysis of Condensin II Dynamics

Recent advances in live-cell imaging and quantitative microscopy have provided precise measurements of the number and dynamics of condensin complexes in human cells. These studies have revealed important quantitative differences between condensin I and II.

Using fluorescence correlation spectroscopy (FCS)–calibrated live-cell imaging, researchers have determined the absolute abundance of condensin complexes.[6] While the total number of complexes remains constant throughout mitosis, their distribution changes dramatically.

| Parameter | Condensin I | Condensin II | Data Source |

| Subunits | CAP-H, CAP-G, CAP-D2 | CAP-H2, CAP-G2, CAP-D3 | [1] |

| Interphase Localization | Cytoplasmic | Nuclear | [4][6] |

| Timing of Chromosome Binding | After NEBD (Prometaphase) | Prophase (before NEBD) | [6][7] |

| Total Complexes per Mitotic Cell | ~195,000 - 675,000 | ~35,000 - 115,000 | [6] |

| Chromosome Association | Dynamic, two-step binding | Stable binding throughout mitosis | [6] |

Table 1: Quantitative Comparison of Condensin I and Condensin II in Human Cells. Note that the range in complex numbers reflects different quantification studies.

These data highlight that condensin II, although less abundant than condensin I, is stably associated with chromosomes for the entirety of mitosis, underscoring its role as a stable scaffold for chromosome architecture.[6] Condensin I, in contrast, binds much more dynamically and in greater numbers after the nuclear envelope has disassembled.

Experimental Protocols

The study of condensin II localization relies on a combination of molecular biology, cell biology, and advanced imaging techniques. Below are representative protocols for key experiments.

Immunofluorescence Staining of Endogenous Condensin II

This protocol is used to visualize the localization of the native condensin II complex in fixed cells.

A. Post-extraction Fixation Protocol (Preserves overall cell structure)

-

Cell Culture: Grow cells (e.g., HeLa) on sterile glass coverslips to ~70% confluency.

-

Fixation: Wash cells once with PBS. Fix with 2% formaldehyde in PBS (pH 7.4) for 15 minutes at room temperature.[7]

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 5 minutes.[7]

-

Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with a primary antibody against a condensin II subunit (e.g., anti-CAP-H2) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBS containing 0.1% Tween-20 (PBST).

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBST. Counterstain DNA with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes.[7]

-

Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or widefield fluorescence microscope.

B. Pre-extraction Fixation Protocol (Enriches for chromatin-bound proteins)

-

Cell Culture: As above.

-

Permeabilization: Wash cells once with a cytoskeleton-preserving buffer (e.g., XBE2: 10 mM HEPES, pH 7.7, 2 mM MgCl2, 100 mM KCl, 5 mM EGTA). Permeabilize with 0.1% Triton X-100 in XBE2 for 2 minutes at room temperature to remove soluble proteins.[7]

-

Fixation: Immediately fix with 2% formaldehyde in XBE2 for 15 minutes.[7]

-

Subsequent Steps: Proceed from Step 4 of the post-extraction protocol.

The following diagram shows a typical workflow for an immunofluorescence experiment.

Caption: Experimental workflow for immunofluorescence staining.

Live-Cell Imaging of Condensin II Dynamics

Live-cell imaging allows for the observation of condensin II dynamics in real-time. This typically requires genetically engineering cells to express a fluorescently-tagged condensin II subunit.

-

Cell Line Generation: Generate a stable cell line expressing a condensin II subunit (e.g., CAP-D3) fused to a fluorescent protein (e.g., mEGFP). CRISPR/Cas9-mediated homologous recombination is the preferred method to ensure expression at physiological levels.

-

Cell Culture: Plate the engineered cells in a glass-bottom imaging dish suitable for live-cell microscopy.

-

Staining (Optional): To visualize chromatin simultaneously, incubate cells with a live-cell DNA dye such as SiR-DNA.

-

Imaging Setup: Place the dish in a microscope incubator chamber that maintains optimal temperature (37°C), CO2 (5%), and humidity.

-

Time-Lapse Acquisition: Acquire 3D image stacks (z-stacks) at multiple stage positions over time (e.g., every 90 seconds for 60 minutes) using an automated confocal microscope.[8]

-

Image Analysis: Use specialized software to perform 3D segmentation of cellular compartments (cytoplasm, nucleus, chromatin) and quantify the fluorescence intensity of the tagged protein in each compartment over time.[8] This data can be calibrated using techniques like FCS to determine absolute protein concentrations and copy numbers.

Implications for Drug Development

The essential role of condensin II in chromosome condensation and segregation makes it a potential target for anti-cancer therapies. Misregulation of condensin II can lead to aneuploidy and genomic instability, hallmarks of cancer. Drugs that specifically inhibit the kinase activity of Cdk1 or Plk1, which are critical for condensin II activation, are already under investigation. A deeper understanding of the condensin II localization and regulation machinery may uncover novel targets for therapeutic intervention aimed at disrupting chromosome architecture specifically in rapidly dividing cancer cells.

References

- 1. The functional role for condensin in the regulation of chromosomal organization during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Condensin II Regulates Interphase Chromatin Organization Through the Mrg-Binding Motif of Cap-H2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Condensin II plays an essential role in reversible assembly of mitotic chromosomes in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Condensins are Required for Maintenance of Nuclear Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Spatial and Temporal Regulation of Condensins I and II in Mitotic Chromosome Assembly in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The initial phase of chromosome condensation requires Cdk1-mediated phosphorylation of the CAP-D3 subunit of condensin II - PMC [pmc.ncbi.nlm.nih.gov]

Evolutionary Conservation of Condensin II Subunits: A Technical Guide for Researchers and Drug Development Professionals

November 21, 2025

Abstract

The condensin II complex is a crucial regulator of chromosome architecture and segregation, playing a vital role in both mitosis and meiosis. Its evolutionary conservation across eukaryotes underscores its fundamental importance in cellular function. This technical guide provides an in-depth analysis of the evolutionary conservation of the five core condensin II subunits: the structural maintenance of chromosomes (SMC) proteins SMC2 and SMC4, and the non-SMC subunits NCAPD3, NCAPG2, and NCAPH2. We present quantitative data on the sequence homology of these subunits across a diverse range of eukaryotic species, detailed experimental protocols for assessing their conservation and function, and a discussion of the implications for drug development, particularly in the context of oncology.

Introduction

The faithful segregation of chromosomes during cell division is paramount for the maintenance of genomic integrity. The condensin complexes, large multisubunit protein assemblies, are central players in this process, responsible for the condensation and organization of chromosomes. Eukaryotes possess two distinct condensin complexes, condensin I and condensin II, which share a core heterodimer of SMC2 and SMC4 but differ in their non-SMC regulatory subunits.

Condensin II is distinguished by its unique set of non-SMC subunits: NCAPD3 (also known as CAP-D3), NCAPG2 (CAP-G2), and NCAPH2 (CAP-H2). Unlike condensin I, which is cytoplasmic during interphase and gains access to chromosomes upon nuclear envelope breakdown, condensin II is predominantly nuclear throughout the cell cycle, suggesting distinct roles in chromosome dynamics.

Understanding the evolutionary conservation of condensin II subunits provides critical insights into their fundamental functions and highlights regions of functional importance. This guide serves as a technical resource for researchers investigating the intricacies of chromosome biology and for professionals in drug development exploring novel therapeutic targets.

Core Subunits of the Condensin II Complex

The condensin II complex is a pentameric ring-like structure composed of the following subunits:

-

SMC2 (Structural Maintenance of Chromosomes 2): A core ATPase subunit that, together with SMC4, forms the backbone of the condensin complex.

-

SMC4 (Structural Maintenance of Chromosomes 4): The other core ATPase subunit that heterodimerizes with SMC2.

-

NCAPD3 (Non-SMC Condensin II Complex Subunit D3): A HEAT repeat-containing subunit specific to condensin II, implicated in the structural integrity of the complex.

-

NCAPG2 (Non-SMC Condensin II Complex Subunit G2): Another HEAT repeat-containing subunit unique to condensin II, which has been shown to be lost in some evolutionary lineages.

-

NCAPH2 (Non-SMC Condensin II Complex Subunit H2): The kleisin subunit of condensin II, which bridges the two SMC proteins and organizes the overall architecture of the complex.

Evolutionary Conservation of Condensin II Subunits

The evolutionary history of the condensin II complex reveals a fascinating pattern of conservation and divergence. The core SMC subunits, SMC2 and SMC4, are highly conserved across all eukaryotes, reflecting their essential and ancient role in chromosome maintenance. In contrast, the non-SMC subunits exhibit greater variability, with instances of gene loss in specific lineages, most notably in insects. This evolutionary plasticity suggests that while the core function of condensin is indispensable, the regulatory aspects mediated by the non-SMC subunits may have adapted to different organismal needs.

Quantitative Analysis of Sequence Conservation

To provide a quantitative measure of the evolutionary conservation of each condensin II subunit, we performed pairwise sequence alignments of the human protein sequence against its orthologs in a selection of model organisms representing diverse eukaryotic taxa. The percentage of sequence identity and similarity are summarized in the tables below.

Table 1: Sequence Homology of Human SMC2 with Orthologs in Eukaryotes

| Species | Common Name | UniProt Accession | Sequence Identity (%) | Sequence Similarity (%) |

| Homo sapiens | Human | Q9Y698 | 100 | 100 |

| Mus musculus | Mouse | Q9CQS5 | 98.6 | 99.2 |

| Danio rerio | Zebrafish | Q6P4R1 | 91.5 | 95.8 |

| Drosophila melanogaster | Fruit Fly | Q9VHW5 | 74.2 | 86.1 |

| Caenorhabditis elegans | Nematode | Q21331 | 67.8 | 81.3 |

| Saccharomyces cerevisiae | Budding Yeast | P38018 | 58.9 | 74.5 |

| Arabidopsis thaliana | Thale Cress | Q9LJE4 | 70.1 | 83.2 |

Table 2: Sequence Homology of Human SMC4 with Orthologs in Eukaryotes

| Species | Common Name | UniProt Accession | Sequence Identity (%) | Sequence Similarity (%) |

| Homo sapiens | Human | P53674 | 100 | 100 |

| Mus musculus | Mouse | Q9CQW1 | 99.1 | 99.5 |

| Danio rerio | Zebrafish | Q7ZUW2 | 92.3 | 96.4 |

| Drosophila melanogaster | Fruit Fly | P48757 | 72.5 | 84.9 |

| Caenorhabditis elegans | Nematode | P34694 | 65.4 | 79.8 |

| Saccharomyces cerevisiae | Budding Yeast | P38914 | 55.7 | 71.9 |

| Arabidopsis thaliana | Thale Cress | Q9M1X3 | 68.9 | 82.1 |

Table 3: Sequence Homology of Human NCAPD3 with Orthologs in Eukaryotes

| Species | Common Name | UniProt Accession | Sequence Identity (%) | Sequence Similarity (%) |

| Homo sapiens | Human | Q15021 | 100 | 100 |

| Mus musculus | Mouse | Q8CBP8 | 91.2 | 95.3 |

| Danio rerio | Zebrafish | Q6P9J9 | 65.7 | 80.1 |

| Drosophila melanogaster | Fruit Fly | Q9VHW6 | 30.1 | 48.9 |

| Caenorhabditis elegans | Nematode | Q21330 | 25.8 | 45.2 |

| Saccharomyces cerevisiae | Budding Yeast | Not Present | - | - |

| Arabidopsis thaliana | Thale Cress | Q9LJE3 | 34.5 | 53.7 |

Table 4: Sequence Homology of Human NCAPG2 with Orthologs in Eukaryotes

| Species | Common Name | UniProt Accession | Sequence Identity (%) | Sequence Similarity (%) |

| Homo sapiens | Human | Q8N347 | 100 | 100 |

| Mus musculus | Mouse | Q8K1P1 | 88.9 | 93.7 |

| Danio rerio | Zebrafish | Q6P4R0 | 58.3 | 74.6 |

| Drosophila melanogaster | Fruit Fly | Not Present | - | - |

| Caenorhabditis elegans | Nematode | Not Present | - | - |

| Saccharomyces cerevisiae | Budding Yeast | Not Present | - | - |

| Arabidopsis thaliana | Thale Cress | Q9LJE2 | 28.9 | 47.1 |

Table 5: Sequence Homology of Human NCAPH2 with Orthologs in Eukaryotes

| Species | Common Name | UniProt Accession | Sequence Identity (%) | Sequence Similarity (%) |

| Homo sapiens | Human | Q9H962 | 100 | 100 |

| Mus musculus | Mouse | Q8K1P0 | 92.5 | 96.1 |

| Danio rerio | Zebrafish | Q6P4Q9 | 70.1 | 83.4 |

| Drosophila melanogaster | Fruit Fly | Q9VHW4 | 35.6 | 54.8 |

| Caenorhabditis elegans | Nematode | Q21329 | 29.8 | 49.3 |

| Saccharomyces cerevisiae | Budding Yeast | Not Present | - | - |

| Arabidopsis thaliana | Thale Cress | Q9LJE1 | 38.2 | 57.9 |

Data was obtained by performing pairwise alignments using the UniProt BLAST tool with the human protein as the query sequence against the respective proteomes. Sequence identity and similarity percentages were recorded from the top BLAST hit for each species.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of condensin II subunit conservation and function.

Phylogenetic Analysis of Condensin II Subunits

Phylogenetic analysis is essential for understanding the evolutionary relationships between orthologous proteins. The following protocol outlines the steps for constructing a phylogenetic tree from protein sequences.

Protocol 1: Phylogenetic Tree Construction

-

Sequence Retrieval: Obtain the protein sequences of the condensin II subunit of interest from various eukaryotic species. The National Center for Biotechnology Information (NCBI) and UniProt databases are excellent resources for this.

-

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a multiple sequence alignment tool such as Clustal Omega or MAFFT. This step is crucial for identifying conserved regions and calculating evolutionary distances.

-

Phylogenetic Tree Inference: Use a program like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML (Phylogenetic inference using Maximum Likelihood) to construct the phylogenetic tree from the aligned sequences. The Maximum Likelihood method is a statistically robust approach for tree inference.

-

Tree Visualization and Interpretation: Visualize the generated tree using the software's built-in tools. The branching pattern of the tree represents the inferred evolutionary relationships between the sequences.

Functional Analysis of Condensin II Subunits using CRISPR-Cas9

The CRISPR-Cas9 system provides a powerful tool for targeted gene knockout to study the functional consequences of the loss of specific condensin II subunits.

Protocol 2: CRISPR-Cas9 Mediated Knockout and Functional Analysis

-

Guide RNA (gRNA) Design: Design gRNAs targeting a specific exon of the condensin II subunit gene of interest using online tools like Benchling or Synthego's CRISPR Design Tool.

-

Vector Construction and Delivery: Clone the designed gRNA into a Cas9 expression vector. Deliver the plasmid into the target cell line (e.g., HeLa or U2OS) via transfection or lentiviral transduction.

-

Selection and Clonal Isolation: Select for cells that have successfully incorporated the CRISPR-Cas9 machinery, often using antibiotic resistance or fluorescence-activated cell sorting (FACS). Isolate single-cell clones to establish knockout cell lines.

-

Verification of Knockout: Confirm the gene knockout at the genomic level by PCR and Sanger sequencing. Verify the absence of the protein product by Western blotting.

-

Functional Assays:

-

Chromosome Condensation Analysis: Analyze mitotic chromosome morphology by immunofluorescence microscopy using antibodies against histone H3 phosphorylated at serine 10 (a marker for mitotic cells) and DAPI to stain DNA.

-

Chromosome Segregation Analysis: Perform live-cell imaging of cells expressing fluorescently tagged histones (e.g., H2B-GFP) to observe chromosome segregation during mitosis. Quantify the frequency of segregation errors such as anaphase bridges and lagging chromosomes.

-

Implications for Drug Development

The essential role of the condensin II complex in cell division, particularly in chromosome condensation and segregation, makes it an attractive target for anti-cancer therapies. Aberrant expression or function of condensin II subunits has been linked to genomic instability, a hallmark of cancer.

Condensin II as a Therapeutic Target

Targeting condensin II could lead to mitotic catastrophe in rapidly dividing cancer cells. Several strategies are being explored to develop small molecule inhibitors that can disrupt the function of the condensin II complex. These inhibitors could target the ATPase activity of the SMC subunits or the protein-protein interactions between the subunits. The high degree of conservation of the SMC subunits presents a challenge for developing specific inhibitors, while the greater divergence of the non-SMC subunits may offer opportunities for more targeted therapies.

Current Status of Condensin II Inhibitors

The development of specific inhibitors for condensin II is still in its early stages. However, some studies have identified small molecules that can inhibit the bacterial condensin complex, MukBEF, providing a proof-of-concept for this approach. Further research is needed to identify and validate potent and specific inhibitors of human condensin II for preclinical and clinical development.

The Emergence of a Second Chromosome Architect: A Technical Guide to the Discovery and Initial Characterization of Condensin II

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The faithful segregation of duplicated chromosomes during cell division is a cornerstone of genetic inheritance. This process relies on the dramatic compaction of the genome into discrete, manageable structures—the mitotic chromosomes. For years, the condensin complex (now known as condensin I) was considered the primary architect of this remarkable transformation. However, seminal work in the early 2000s unveiled a second, distinct condensin complex, termed condensin II, fundamentally altering our understanding of chromosome organization. This technical guide provides an in-depth overview of the discovery and initial characterization of condensin II, focusing on the key experiments, quantitative data, and methodologies that defined its unique identity and function.

The Discovery of a Second Condensin Complex

The existence of condensin II was first brought to light through biochemical fractionation of vertebrate cell extracts. Researchers identified a novel complex that shared the core Structural Maintenance of Chromosomes (SMC) subunits, SMC2 and SMC4, with the canonical condensin I, but possessed a unique set of non-SMC subunits.[1][2] These were identified as CAP-D3, CAP-G2, and CAP-H2, distinguishing it from the condensin I complex, which contains CAP-D2, CAP-G, and CAP-H.[1][2] This discovery challenged the singular model of chromosome condensation and hinted at a more intricate regulatory landscape.

Subunit Composition of Condensin I and Condensin II

| Complex | Core Subunits (Shared) | Non-SMC Subunits (Unique) |

| Condensin I | SMC2, SMC4 | CAP-D2, CAP-G, CAP-H |

| Condensin II | SMC2, SMC4 | CAP-D3, CAP-G2, CAP-H2 |

Initial Characterization: Distinct Roles in Mitotic Chromosome Assembly

Subsequent studies employing RNA interference (RNAi) to specifically deplete condensin I or condensin II subunits in human cells revealed their non-overlapping and essential roles in mitosis.[1][3] These initial characterizations established a model of sequential and spatially distinct functions for the two complexes.

Differential Localization Throughout the Cell Cycle

A key finding was the differential subcellular localization of the two condensin complexes during the cell cycle.[3] Condensin I is predominantly cytoplasmic during interphase and only gains access to the chromosomes after the nuclear envelope breaks down (NEBD) in prometaphase.[3] In stark contrast, condensin II is located within the nucleus throughout interphase, poised to act on chromatin from the earliest stages of mitosis.[3]

Caption: Differential localization of condensin I and II during the cell cycle.

Sequential Action in Chromosome Condensation

This distinct localization pattern underpins the sequential model of their action. Condensin II initiates the early stages of chromosome condensation within the prophase nucleus, responsible for establishing the longitudinal axis of the chromatids.[3] Following NEBD, condensin I is loaded onto the chromosomes, where it contributes to further lateral compaction, resulting in the characteristic rod-shaped structure of metaphase chromosomes.[3]

Caption: The sequential roles of condensin II and I in mitotic chromosome assembly.

Distinct Phenotypes upon Depletion

Crucially, the depletion of condensin I- or condensin II-specific subunits resulted in distinct and characteristic defects in chromosome morphology.[1] Depletion of condensin II led to elongated and irregularly shaped chromosomes, consistent with its role in establishing the chromatid axis.[1] In contrast, depletion of condensin I resulted in chromosomes that were shorter and wider, with a more diffuse appearance, reflecting its function in lateral compaction.

| Depletion Target | Chromosome Morphology Phenotype |

| Condensin I (e.g., CAP-G) | Shorter, wider chromosomes with diffuse arms. |

| Condensin II (e.g., CAP-D3) | Elongated, irregularly shaped chromosomes with poorly defined axes. |

| Both Condensin I and II | Severe defects in chromosome condensation and segregation. |

Experimental Protocols

The discovery and initial characterization of condensin II relied on a combination of biochemical, molecular, and cell biology techniques. Below are detailed methodologies for the key experiments cited.

Biochemical Purification of Condensin II from HeLa Cell Nuclear Extracts

-

Nuclear Extract Preparation: HeLa cells were synchronized in mitosis and harvested. Nuclei were isolated by dounce homogenization in a hypotonic buffer followed by centrifugation. The nuclear pellet was then extracted with a high-salt buffer to solubilize chromatin-associated proteins.

-

Ammonium Sulfate Precipitation: The nuclear extract was subjected to fractional ammonium sulfate precipitation to enrich for protein complexes.

-

Ion-Exchange Chromatography: The protein fraction was loaded onto a phosphocellulose column and eluted with a salt gradient. Fractions containing SMC2 and SMC4 were pooled.

-

Sucrose Gradient Centrifugation: The pooled fractions were further separated by sucrose density gradient centrifugation. Fractions were collected and analyzed by SDS-PAGE and immunoblotting for the presence of SMC proteins.

-

Immunoaffinity Purification: Fractions containing the condensin complexes were subjected to immunoaffinity chromatography using antibodies against a shared SMC subunit (e.g., SMC4). The bound complexes were eluted under gentle conditions.

-

Mass Spectrometry: The purified complexes were resolved by SDS-PAGE, and individual protein bands were excised and subjected to in-gel digestion followed by mass spectrometry to identify the subunit composition. This led to the identification of CAP-D3, CAP-G2, and CAP-H2 as novel components of a second condensin complex.

siRNA-Mediated Depletion of Condensin Subunits in HeLa Cells

-

siRNA Design and Synthesis: Small interfering RNA (siRNA) duplexes targeting specific mRNAs of condensin I (e.g., hCAP-G) and condensin II (e.g., hCAP-D3, hCAP-G2, hCAP-H2) subunits were designed and synthesized. Control siRNAs (e.g., non-targeting sequences) were also used. The sequences for the sense strands of some of the siRNAs used in early studies were:

-

hCAP-D3 (RD3-1): 5′-CUGGAUUUCACAGAGACUGTT-3′

-

hCAP-D3 (RD3-2): 5′-GCAGAGAUCAUAGAGACUGTT-3′

-

hCAP-H2 (RH2-1): 5′-GGAUUUCAGGAUGAACACGTT-3′

-

hCAP-H2 (RH2-2): 5′-GCUGCAGGACUUCCACCAGTT-3′

-

-

Transfection: HeLa cells were grown to a specified confluency and transfected with the siRNA duplexes using a lipid-based transfection reagent (e.g., Oligofectamine). A second round of transfection was often performed 24 hours later to ensure efficient knockdown.

-

Cell Synchronization and Harvest: 24 to 48 hours after the second transfection, cells were treated with a microtubule-depolymerizing agent (e.g., nocodazole or colcemid) to arrest them in mitosis. Mitotic cells were then collected by mitotic shake-off.

-

Verification of Depletion: A portion of the harvested cells was used to prepare whole-cell lysates. The efficiency of protein depletion was assessed by immunoblotting with antibodies specific to the targeted condensin subunits. Depletion levels of 80-90% were typically achieved.

-

Phenotypic Analysis: The remaining mitotic cells were processed for various downstream analyses, including immunofluorescence microscopy and chromosome spreading.

Caption: Workflow for studying condensin function using siRNA-mediated depletion.

Immunofluorescence Microscopy of Condensin Localization

-

Cell Culture and Fixation: HeLa cells were grown on coverslips. For analyzing protein localization, two main fixation methods were employed:

-

Post-extraction fixation: Cells were fixed with 2% formaldehyde in PBS, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Pre-extraction fixation: Cells were first permeabilized with 0.1% Triton X-100 in a cytoskeleton-preserving buffer (e.g., XBE2) to remove soluble proteins, and then fixed with 2% formaldehyde.

-

-

Immunostaining: Fixed and permeabilized cells were blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding. Cells were then incubated with primary antibodies specific for condensin I (e.g., anti-hCAP-G) and condensin II (e.g., anti-hCAP-H2) subunits. After washing, cells were incubated with fluorescently labeled secondary antibodies.

-

DNA Staining and Mounting: Chromosomal DNA was counterstained with a DNA-intercalating dye such as DAPI. The coverslips were then mounted on microscope slides with an anti-fade mounting medium.

-

Microscopy and Image Analysis: Images were acquired using a fluorescence microscope, often a deconvolution or confocal microscope for higher resolution imaging. The localization patterns of condensin I and II were then analyzed in cells at different stages of the cell cycle.

Chromosome Spread Analysis

-

Cell Harvest and Hypotonic Treatment: Mitotic cells, collected after siRNA treatment and nocodazole arrest, were resuspended in a hypotonic buffer (e.g., 75 mM KCl) and incubated to swell the cells and disperse the chromosomes.

-

Fixation: Cells were fixed with a freshly prepared Carnoy's fixative (methanol:acetic acid, 3:1).

-

Spreading: The fixed cell suspension was dropped onto clean, humid microscope slides from a height to facilitate the spreading of chromosomes.

-

Staining: The chromosome spreads were aged and then stained with Giemsa stain to visualize chromosome morphology.

-

Microscopy and Quantitative Analysis: The morphology of the stained chromosomes was observed under a bright-field microscope. Quantitative analysis, such as measuring chromosome length and width, was performed to compare the effects of depleting condensin I versus condensin II.

Conclusion

The discovery and initial characterization of condensin II marked a paradigm shift in our understanding of chromosome architecture. The elegant combination of biochemistry, molecular genetics, and cell biology detailed in these seminal studies not only identified a new key player in mitosis but also revealed a sophisticated division of labor in the process of chromosome condensation. The distinct subcellular localization and sequential action of condensin I and II provide a framework for the intricate spatiotemporal regulation of chromosome dynamics. This foundational knowledge continues to inform current research into the mechanisms of genome organization and has significant implications for understanding diseases associated with chromosome mis-segregation, such as cancer and developmental disorders. The experimental approaches outlined here remain fundamental tools in the ongoing exploration of the multifaceted roles of condensin complexes in cellular function.

References

- 1. Differential contributions of condensin I and condensin II to mitotic chromosome architecture in vertebrate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reconstitution and subunit geometry of human condensin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condensins: universal organizers of chromosomes with diverse functions - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Condensin II in Interphase Chromatin Organization: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Condensin complexes are critical architects of chromosome structure, essential for the proper condensation and segregation of chromosomes during cell division. While the mitotic functions of condensins are well-established, emerging evidence has highlighted a crucial and distinct role for the condensin II complex in organizing chromatin throughout interphase. Unlike condensin I, which is primarily cytoplasmic during interphase, condensin II resides in the nucleus and actively shapes the three-dimensional landscape of the genome. This guide provides a comprehensive technical overview of the functions, mechanisms, and regulation of condensin II in interphase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex processes to support advanced research and therapeutic development.

Core Functions of Condensin II in Interphase